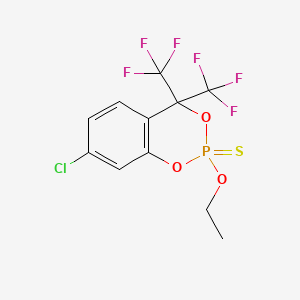![molecular formula C23H18N2O3S2 B11641560 3-allyl-2-[(1,3-benzodioxol-5-ylmethyl)thio]-6-phenylthieno[2,3-d]pyrimidin-4(3H)-one](/img/structure/B11641560.png)
3-allyl-2-[(1,3-benzodioxol-5-ylmethyl)thio]-6-phenylthieno[2,3-d]pyrimidin-4(3H)-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-Allyl-2-[(1,3-benzodioxol-5-ylmethyl)thio]-6-phenylthieno[2,3-d]pyrimidin-4(3H)-one is a complex organic compound with a unique structure that combines elements of thieno[2,3-d]pyrimidine, benzodioxole, and phenyl groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-allyl-2-[(1,3-benzodioxol-5-ylmethyl)thio]-6-phenylthieno[2,3-d]pyrimidin-4(3H)-one typically involves multiple steps:
Formation of the Thieno[2,3-d]pyrimidine Core: This step involves the cyclization of appropriate precursors under controlled conditions to form the thieno[2,3-d]pyrimidine core.
Introduction of the Benzodioxole Group: The benzodioxole group is introduced through a nucleophilic substitution reaction, where a suitable benzodioxole derivative reacts with the thieno[2,3-d]pyrimidine intermediate.
Allylation and Phenylation: The final steps involve the allylation and phenylation of the intermediate compound to yield the desired product.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of advanced catalytic systems, continuous flow reactors, and stringent purification techniques.
Chemical Reactions Analysis
Types of Reactions
3-Allyl-2-[(1,3-benzodioxol-5-ylmethyl)thio]-6-phenylthieno[2,3-d]pyrimidin-4(3H)-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, depending on the reagents and conditions used.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents.
Reduction: Sodium borohydride, lithium aluminum hydride, and other reducing agents.
Substitution: Halogenating agents, nucleophiles, and electrophiles.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce thiols or thioethers.
Scientific Research Applications
3-Allyl-2-[(1,3-benzodioxol-5-ylmethyl)thio]-6-phenylthieno[2,3-d]pyrimidin-4(3H)-one has several scientific research applications:
Medicinal Chemistry: The compound’s unique structure makes it a potential candidate for drug development, particularly in targeting specific enzymes or receptors.
Materials Science: Its structural properties may be useful in the development of novel materials with specific electronic or optical characteristics.
Biological Studies: The compound can be used in studies to understand its interactions with biological molecules and its potential effects on cellular processes.
Mechanism of Action
The mechanism of action of 3-allyl-2-[(1,3-benzodioxol-5-ylmethyl)thio]-6-phenylthieno[2,3-d]pyrimidin-4(3H)-one involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins. The compound’s effects are mediated through binding to these targets, leading to changes in their activity or function. The exact pathways involved depend on the specific application and context in which the compound is used.
Comparison with Similar Compounds
Similar Compounds
- **3-Allyl-2-[(1,3-benzodioxol-5-ylmethyl)sulfanyl]-5-(4-methylphenyl)thieno[2,3-d]pyrimidin-4(3H)-one
- **3-Allyl-2-[(1,3-benzodioxol-5-ylmethyl)sulfanyl]-3,5,6,7-tetrahydro-4H-cyclopenta[4,5]thieno[2,3-d]pyrimidin-4-one
Uniqueness
The uniqueness of 3-allyl-2-[(1,3-benzodioxol-5-ylmethyl)thio]-6-phenylthieno[2,3-d]pyrimidin-4(3H)-one lies in its specific combination of functional groups and structural features This combination imparts unique chemical and physical properties, making it distinct from other similar compounds
Properties
Molecular Formula |
C23H18N2O3S2 |
|---|---|
Molecular Weight |
434.5 g/mol |
IUPAC Name |
2-(1,3-benzodioxol-5-ylmethylsulfanyl)-6-phenyl-3-prop-2-enylthieno[2,3-d]pyrimidin-4-one |
InChI |
InChI=1S/C23H18N2O3S2/c1-2-10-25-22(26)17-12-20(16-6-4-3-5-7-16)30-21(17)24-23(25)29-13-15-8-9-18-19(11-15)28-14-27-18/h2-9,11-12H,1,10,13-14H2 |
InChI Key |
XJNUASUYJOAACV-UHFFFAOYSA-N |
Canonical SMILES |
C=CCN1C(=O)C2=C(N=C1SCC3=CC4=C(C=C3)OCO4)SC(=C2)C5=CC=CC=C5 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![1-[2-(dimethylamino)ethyl]-4-(4-ethoxy-2-methylbenzoyl)-3-hydroxy-5-(4-methoxyphenyl)-2,5-dihydro-1H-pyrrol-2-one](/img/structure/B11641487.png)
![3-({2-methoxy-4-[(Z)-(5-oxo-2-thioxoimidazolidin-4-ylidene)methyl]phenoxy}methyl)benzoic acid](/img/structure/B11641488.png)

![9-Bromo-5-(4-isopropylphenyl)-2-(4-methylphenyl)-1,10b-dihydropyrazolo[1,5-c][1,3]benzoxazine](/img/structure/B11641499.png)
![1-(2-Methylcyclohexyl)-4-[(2,3,4-trimethoxyphenyl)methyl]piperazine](/img/structure/B11641503.png)
![Ethanone, 2-(4-hydroxy-5,7-dimethylpyrido[2,3-d]pyrimidin-2-ylsulfanyl)-1-(4-isopropylphenyl)-](/img/structure/B11641510.png)
![(5E)-5-{[1-(2-Fluorophenyl)-2,5-dimethyl-1H-pyrrol-3-YL]methylidene}-1-methyl-1,3-diazinane-2,4,6-trione](/img/structure/B11641517.png)
![(3Z)-3-[(4-methoxyphenyl)methylidene]pyrrolidine-2,4-dione](/img/structure/B11641519.png)
![(5Z)-5-[4-(diethylamino)benzylidene]-1-(3-ethoxyphenyl)-2-thioxodihydropyrimidine-4,6(1H,5H)-dione](/img/structure/B11641540.png)
![N-[2-(4-Methoxy-phenyl)-ethyl]-N'-(tetrahydro-furan-2-ylmethyl)-oxalamide](/img/structure/B11641546.png)
![Ethyl (2Z)-5-(3,4-diethoxyphenyl)-7-methyl-3-oxo-2-{[3-(prop-2-EN-1-yloxy)phenyl]methylidene}-2H,3H,5H-[1,3]thiazolo[3,2-A]pyrimidine-6-carboxylate](/img/structure/B11641553.png)
![3-Cyclohexyl-2-(prop-2-EN-1-ylsulfanyl)-4,6-dihydro-3H-spiro[benzo[H]quinazoline-5,1'-cyclohexan]-4-one](/img/structure/B11641554.png)
![(5Z)-5-({3-[4-(allyloxy)phenyl]-1-phenyl-1H-pyrazol-4-yl}methylene)-2-(4-methylphenyl)[1,3]thiazolo[3,2-b][1,2,4]triazol-6(5H)-one](/img/structure/B11641561.png)
